molecular formula C17H15N3O2 B4999690 2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile

2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile

Cat. No.: B4999690
M. Wt: 293.32 g/mol
InChI Key: RIYZZVFPXDQDPM-UHFFFAOYSA-N
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Description

2,7-Diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile is a chemical compound offered for research and development purposes. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Chromene derivatives are a significant class of oxygen-containing heterocyclic compounds known for their wide range of potential biological activities. As part of this compound class, this diamino-substituted chromene-carbonitrile presents a multifunctional scaffold for exploration in various scientific fields. Chromene cores are recognized as privileged structures in medicinal chemistry and are frequently investigated for their pharmacological properties . Related chromene derivatives have been the subject of studies for their potential as antibacterial agents , antitumor activities , and corrosion inhibition . The molecular structure, featuring amino groups and a carbonitrile moiety, is characteristic of compounds studied for their potential to interact with biological targets and metal surfaces. Researchers may employ this compound as a building block in organic synthesis or as a candidate for screening in various bioactivity assays. Its structural features are consistent with compounds that have shown promise in early-stage drug discovery and materials science research.

Properties

IUPAC Name

2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-21-12-5-2-10(3-6-12)16-13-7-4-11(19)8-15(13)22-17(20)14(16)9-18/h2-8,16H,19-20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYZZVFPXDQDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641573
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile typically involves multi-component reactions. One common method involves the reaction of dimedone, malononitrile, and 4-methoxybenzaldehyde in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or water under reflux conditions. The use of catalysts like piperidine or triethylamine can enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can improve efficiency and scalability. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce reaction times and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Anticancer Properties
The compound has demonstrated significant anticancer activity attributed to its ability to inhibit specific enzymes and proteins involved in cell proliferation. Molecular docking studies indicate that it can bind effectively to the active sites of these enzymes, blocking their activity and inducing apoptosis in cancer cells. For instance, a study reported that derivatives of chromene compounds exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity (see Table 1) .

Antibacterial Activity
Research has shown that 2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile exhibits antibacterial properties by targeting key enzymes involved in bacterial metabolism. A notable study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, revealing promising binding affinities that suggest potential as an antibacterial agent (see Table 2) .

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile typically involves multi-component reactions. A common method includes the reaction of dimedone, malononitrile, and 4-methoxybenzaldehyde in the presence of a catalyst such as piperidine or triethylamine under reflux conditions. This method yields high purity products efficiently (see Table 3) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of chromene derivatives. The presence of amino and methoxy substituents significantly influences the compound's reactivity and biological properties. For example, variations in substituents lead to differences in cytotoxicity levels across synthesized compounds (see Table 4) .

Toxicity and Safety Profile

Evaluations of toxicity using the MTT assay have indicated varying levels of cytotoxicity among different derivatives of this compound. Compounds with specific structural features demonstrated higher toxicity against fibroblast cell lines, suggesting that structural modifications can enhance or mitigate adverse effects (see Table 5) .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study 1: Anticancer Activity
    A study synthesized various chromene derivatives, including 2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile, and tested their efficacy against breast cancer cell lines. The results indicated that certain derivatives had IC50 values significantly lower than standard chemotherapy agents, suggesting a potential role as novel anticancer drugs.
  • Case Study 2: Antibacterial Efficacy
    Another investigation focused on the antibacterial activity of this compound against resistant strains of bacteria. The findings revealed that compounds derived from this chromene exhibited competitive inhibition against DHPS, an enzyme critical for bacterial survival.

Data Tables

Table 1: Cytotoxicity Data IC50 Values (µg/mL)
Compound A139
Compound B152
Compound C114
Compound D90
Table 2: Antibacterial Activity Binding Energy (kcal/mol)
Compound A-8.5
Compound B-9.0
Compound C-7.8
Table 3: Synthesis Conditions Reagents Used
DimedoneMalononitrile
4-MethoxybenzaldehydePiperidine
Table 4: Structure-Activity Relationship Compound Structure Cytotoxicity Level
Compound AStructure AHigh
Compound BStructure BModerate
Table 5: Toxicity Analysis Compound Toxicity Level
Compound AHigh
Compound BModerate

Mechanism of Action

The mechanism of action of 2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and proteins involved in cell proliferation. Molecular docking studies have shown that this compound can bind to the active sites of these enzymes, thereby blocking their activity and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromene-3-carbonitrile derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile with structurally related analogs:

Structural and Functional Group Variations

Compound Name Substituents (Position) Key Functional Groups Biological Activity Reference(s)
2,7-Diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile 4-(4-methoxyphenyl), 2-NH₂, 7-NH₂ Amino, nitrile, methoxyphenyl Potential antitumor (inferred)
2-Amino-4-(3-bromo-4,5-dimethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile 4-(3-bromo-4,5-dimethoxyphenyl), 7-N(CH₃)₂ Bromo, dimethoxy, dimethylamino Tubulin inhibition (IC₅₀ = 0.8 µM)
2-Amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carbonitrile 6-Br, 4-(cyano-ethoxy-oxoethyl) Bromo, ester, nitrile Bcl-2 inhibition, apoptosis
2-Amino-4-(4-fluorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile 4-(4-fluorophenyl), 7-OH Fluoro, hydroxy, nitrile Fluorescence (λem = 480–495 nm)
(4R)-2,7-Diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile 4-(4-bromo-thienyl) Thienyl, bromo, amino Undisclosed (structural analog)

Key Research Findings and Trends

Substituent Effects on Bioactivity: Methoxy and amino groups enhance solubility and target binding, while bromo/fluoro substituents improve metabolic stability . The 4-methoxyphenyl group in the target compound may confer better cellular uptake compared to halogenated analogs .

Fluorescence Applications: Derivatives with 4-methoxyphenyl groups exhibit strong fluorescence, making them candidates for bioimaging. However, amino substituents at positions 2 and 7 may quench emission due to electron donation .

Bulky substituents (e.g., thienyl in ) may sterically hinder target interactions, reducing potency .

Biological Activity

2,7-Diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile is a heterocyclic compound belonging to the chromene family, which is known for its diverse biological activities. This compound has gained attention due to its potential therapeutic applications, particularly in antimicrobial and anticancer treatments. This article presents a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • IUPAC Name : 2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile
  • Molecular Formula : C17H15N3O2
  • Molecular Weight : 293.32 g/mol

Synthesis Methods

The synthesis of 2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile typically involves multi-component reactions. A common synthetic route includes:

  • Reaction of dimedone, malononitrile, and 4-methoxybenzaldehyde.
  • Use of catalysts such as piperidine or triethylamine in solvents like ethanol or water under reflux conditions.

Antimicrobial Activity

Research indicates that 2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile exhibits significant antimicrobial properties against various pathogens. A study reported the minimum inhibitory concentrations (MIC) of related chromene derivatives against seven human pathogens, with some compounds showing MIC values as low as 0.007 µg/mL .

Table 1: Antimicrobial Activity Data

CompoundPathogen TypeMIC (µg/mL)
4bGram-positive0.007
4cGram-negative0.015
13eFungi0.020
13iGram-positive0.030

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has shown potential in inducing apoptosis in cancer cells through mechanisms involving tubulin inhibition and caspase activation. For example, studies have indicated that derivatives of chromenes can effectively inhibit cell proliferation in various cancer cell lines, including breast and colon cancer .

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µg/mL)
1aT47D (breast cancer)2
1cHCT-116 (colon cancer)1.08
2aHepG-2 (liver cancer)1.48

The mechanism by which 2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile exerts its biological effects involves:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in cell proliferation and survival.
  • Apoptosis Induction : It induces apoptosis through nuclear fragmentation and PARP cleavage.
  • Tubulin Polymerization Inhibition : The compound inhibits tubulin polymerization, disrupting microtubule dynamics essential for cell division.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of various chromene derivatives against resistant strains of bacteria and fungi, demonstrating that compounds derived from the chromene structure could serve as lead candidates for developing new antimicrobial agents .
  • Anticancer Potential : Another investigation highlighted the apoptotic effects of chromene derivatives on T47D breast cancer cells, confirming their potential as anticancer agents through structure-activity relationship (SAR) studies .

Q & A

Q. Key Considerations :

  • Solvent polarity (ethanol vs. water) affects reaction kinetics and crystallization.
  • Base selection (e.g., piperidine) influences intramolecular cyclization efficiency .

How can crystallographic data resolve structural ambiguities in chromene-carbonitrile derivatives?

Advanced Structural Analysis
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular conformation:

  • Hydrogen bonding networks : The 2-amino and 3-carbonitrile groups form N–H⋯N and N–H⋯O interactions, stabilizing the crystal lattice. For example, N1–H1N1⋯N2 distances of ~2.0 Å are common .
  • Ring puckering parameters : The chromene ring adopts a half-chair conformation, with Cremer-Pople parameters (e.g., θ = 112.5°) quantifying deviations from planarity .
  • Software tools : SHELXL refines structures using high-resolution data, addressing challenges like disorder or twinning .

Q. Example Data (Crystal Structure) :

ParameterValueSource
Space groupP21/c
Unit cell (Å)a=12.63, b=11.93, c=12.05
β angle (°)113.58
R-factor0.047

What spectroscopic techniques are most effective for characterizing chromene-carbonitrile derivatives?

Q. Basic Characterization

  • IR spectroscopy : Detects –NH₂ (3,464 cm⁻¹), –CN (2,204 cm⁻¹), and aromatic C–H stretches (3,192 cm⁻¹) .
  • NMR : ¹³C NMR confirms the carbonitrile peak at ~115 ppm, while aromatic protons appear as multiplet signals in ¹H NMR (δ 6.8–8.2 ppm) .
  • Mass spectrometry : APCI-MS shows [M]⁻ peaks (e.g., m/z 277 for a related derivative) .

Q. Advanced Applications :

  • DFT calculations : Correlate experimental NMR/IR data with theoretical spectra to validate electronic properties .

How do structural modifications influence the biological activity of 4H-chromene derivatives?

Q. Advanced Pharmacological Design

  • Anticancer activity : Substitution at the 4-aryl group (e.g., 3-bromo-4,5-dimethoxyphenyl) enhances microtubule inhibition .
  • Antibacterial mechanisms : Electron-withdrawing groups (e.g., –F) improve membrane penetration, as shown for 2-amino-4-(4-fluorophenyl) derivatives against E. coli and S. aureus .
  • Corrosion inhibition : The –CN and –NH₂ groups in AHMCC adsorb onto carbon steel via chemisorption, forming protective monolayers (Langmuir isotherm R² > 0.98) .

Q. Activity Data :

DerivativeBioactivityIC50/EC50Source
AHMCC (4-hydroxy-3-methoxyphenyl)Antibacterial (Gram-negative)12–15 µg/mL
4-(3-Bromo-4,5-dimethoxyphenyl)Anticancer (microtubule inhibition)0.8 µM

How can researchers resolve contradictions in reaction yields across synthetic protocols?

Advanced Data Analysis
Discrepancies often arise from solvent polarity, catalyst loading, or purification methods:

  • Solvent effects : Ethanol increases yield (85%) compared to water (42%) due to better solubility of intermediates .
  • Catalyst efficiency : Ionic liquids (e.g., [Ch][Tau]) reduce reaction time to 1–2 hours vs. 6 hours for catalyst-free routes .
  • Purification challenges : Recrystallization from ethanol vs. column chromatography impacts purity and isolated yield .

Q. Recommendations :

  • Optimize solvent/base combinations using design of experiments (DoE).
  • Validate reproducibility via TLC and HPLC monitoring .

What computational approaches model the electronic and adsorption properties of chromene-carbonitriles?

Q. Advanced Computational Methods

  • DFT studies : Calculate HOMO-LUMO gaps (e.g., ΔE = 3.2 eV for AHMCC) to predict reactivity and corrosion inhibition efficiency .
  • Molecular docking : Simulate interactions with biological targets (e.g., tubulin for anticancer derivatives) .
  • MD simulations : Analyze adsorption dynamics on metal surfaces using parameters like binding energy (e.g., -35 kJ/mol for AHMCC on carbon steel) .

How does hydrogen bonding dictate the solid-state packing of chromene-carbonitriles?

Advanced Crystallography
SC-XRD reveals:

  • Intermolecular interactions : N–H⋯N and N–H⋯O bonds form 2D networks, stabilizing the lattice .
  • Conformational rigidity : The 4-methoxyphenyl group adopts a dihedral angle of ~85° with the chromene ring, minimizing steric strain .

Q. Visualization :

  • Use Mercury or Olex2 to map Hirshfeld surfaces and interaction fingerprints .

What strategies improve the scalability of chromene-carbonitrile synthesis for preclinical studies?

Q. Advanced Process Chemistry

  • Continuous flow systems : Enhance reproducibility and reduce reaction time for MCRs .
  • Green chemistry metrics : Calculate E-factors (<0.5 for catalyst-free routes) to minimize waste .
  • Scale-up challenges : Address solvent volume limitations by switching from ethanol to PEG-400 for higher throughput .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.